molecular formula C10H14N2O2S B12630520 Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-

Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]-

Cat. No.: B12630520
M. Wt: 226.30 g/mol
InChI Key: NYZVOPUEAAPSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonym Recognition

The systematic IUPAC name for this compound is N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide , derived through the following conventions:

  • Parent chain identification : The methanesulfonamide group (-SO₂NH₂CH₃) serves as the principal functional group.
  • Substituent numbering : The phenyl ring is substituted at the para position (carbon 4) with a 1-aminocyclopropyl group.
  • Cyclopropane nomenclature : The cyclopropane ring is prefixed with "1-amino" to denote the amino group (-NH₂) attached to carbon 1 of the three-membered ring.

Synonyms include:

  • CAS 946496-53-3 (assigned to the 4-substituted isomer).
  • N-[4-(1-Aminocyclopropyl)phenyl]methanesulfonamide (common abbreviated form).
  • Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- (inverted nomenclature).

Notably, positional isomers such as N-[3-(1-aminocyclopropyl)phenyl]methanesulfonamide (CAS 117325618) differ in the substitution pattern on the phenyl ring.

Structural Features Analysis: Cyclopropyl-Phenyl-Methanesulfonamide Connectivity

The compound’s structure integrates three key components (Table 1):

Structural Component Description
Methanesulfonamide group -SO₂NHCH₃ moiety bonded to the phenyl ring, imparting polarity and hydrogen-bonding capacity.
Para-substituted phenyl ring Aromatic ring with substituents at the 4-position, ensuring planar geometry and π-conjugation.
1-Aminocyclopropyl group Strained cyclopropane ring with an amino group (-NH₂) at carbon 1, introducing steric and electronic effects.

Key structural attributes :

  • Bond angles and strain : The cyclopropane ring exhibits bond angles of ~60°, inducing significant angle strain and increased reactivity compared to unstrained aliphatic amines.
  • Electronic effects : The electron-donating amino group on the cyclopropane modulates the electron density of the phenyl ring, potentially influencing sulfonamide acidity.
  • Spatial arrangement : The para substitution pattern minimizes steric hindrance between the sulfonamide and cyclopropyl groups, favoring coplanar alignment.

Comparative Analysis With Related Sulfonamide Derivatives

Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- exhibits distinct properties when compared to structurally related sulfonamides (Table 2):

Compound Key Structural Differences Functional Implications
N-[4-(1-aminoethyl)phenyl]methanesulfonamide (CAS 401909-83-9) - Ethylamine (-CH₂CH₂NH₂) substituent instead of cyclopropylamine - Reduced ring strain; enhanced conformational flexibility
N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]methanesulfonamide (CAS 946496-56-6) - Additional methoxy (-OCH₃) group at phenyl position 2 - Increased steric bulk; altered electronic distribution
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9) - Piperazine-acetamide backbone instead of sulfonamide - Enhanced basicity; potential for diverse pharmacophore interactions

Critical distinctions :

  • Cyclopropyl vs. ethyl substituents : The cyclopropane’s ring strain may enhance binding affinity in biological targets compared to flexible ethyl chains.
  • Methoxy derivatives : Addition of methoxy groups alters solubility and π-π stacking potential, as seen in CAS 946496-56-6.
  • Sulfonamide vs. acetamide cores : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability than acetamides.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-[4-(1-aminocyclopropyl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5,12H,6-7,11H2,1H3

InChI Key

NYZVOPUEAAPSKW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)N

Origin of Product

United States

Preparation Methods

Direct Reaction with Sulfonyl Chlorides

One common method involves the direct reaction of an amine with a sulfonyl chloride. The general reaction scheme is as follows:

  • Reactants : An amine (e.g., 4-(1-aminocyclopropyl)aniline) and methanesulfonyl chloride.

  • Conditions : The reaction typically occurs in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature to 50°C, often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Yield : This method can yield the desired sulfonamide product efficiently, often within a few hours.

Two-Step Synthesis via Carboxylic Acid Derivatives

Another approach employs a two-step synthesis starting from carboxylic acid derivatives:

  • Formation of an Activated Ester : A carboxylic acid derivative (e.g., acyl chloride) is reacted with an amine to form an activated ester.

  • Coupling Reaction : The activated ester is then reacted with the desired amine to produce the sulfonamide. This method allows for greater control over reaction conditions and can improve yield and purity.

Reductive Amination Method

Reductive amination is also a viable method for synthesizing this compound:

  • Step 1 : An aldehyde (e.g., cyclopropanecarbaldehyde) is reacted with an amine to form an imine intermediate.

  • Step 2 : The imine is reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding amine, which can then be converted to the sulfonamide as described above.

Alternative Synthetic Routes

Research has also explored alternative synthetic routes involving more complex transformations:

  • Corey-Chaykovsky Reaction : This method involves generating a sulfonium ylide that can react with carbonyl compounds to form the desired product.

  • Curtius Rearrangement : This reaction can be utilized to convert carboxylic acids into amines, which are subsequently reacted with sulfonyl chlorides.

Method Key Reactants Conditions Yield/Notes
Direct Reaction Amine + Methanesulfonyl Chloride DCM/DMF, RT - 50°C Efficient yields reported
Two-Step Synthesis Carboxylic Acid + Amine Controlled conditions Improved yield/purity
Reductive Amination Aldehyde + Amine NaBH4 reduction Effective for complex structures
Corey-Chaykovsky Reaction Sulfonium Ylide + Carbonyl Varies Useful for specific derivatives
Curtius Rearrangement Carboxylic Acid Standard rearrangement conditions Versatile for various amines

The preparation of Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- can be achieved through several synthetic strategies, each with its advantages and limitations. The choice of method may depend on the availability of starting materials, desired yield, and purity requirements. Further research into optimizing these methods could enhance the efficiency and applicability of this compound in medicinal chemistry.

Continued exploration into novel synthetic pathways and modifications of existing methods may yield new derivatives with improved pharmacological properties. Additionally, investigating the scalability of these synthesis methods will be crucial for industrial applications.

Biological Activity

Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide group attached to a phenyl ring that includes a cyclopropylamine moiety. This unique structure is pivotal for its biological activity, particularly in modulating enzyme functions and receptor interactions.

1. COX-2 Inhibition

Research indicates that compounds containing the methanesulfonamide group exhibit significant inhibitory effects on COX-2, an enzyme implicated in inflammatory processes and pain. Specifically, derivatives of 1,5-diarylpyrazole with the methanesulfonamide group at the C-5 phenyl ring have shown IC50 values as low as 30 nM against COX-2, highlighting their potency as selective inhibitors .

Compound TypeIC50 (nM)Mechanism of Action
Methanesulfonamide Derivatives30Inhibition of COX-2
Non-selective NSAIDsVariesInhibition of COX-1 and COX-2

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of methanesulfonamide derivatives in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers and joint swelling when treated with these compounds compared to controls.

Case Study 2: Cancer Research

In cancer studies, methanesulfonamide derivatives were evaluated for their ability to modulate immune responses in tumor environments. These compounds showed promise in reactivating immune responses against tumors by modulating prostaglandin E2 receptors .

1. Inhibition of Pro-inflammatory Pathways

Methanesulfonamide derivatives inhibit COX-2 activity, leading to decreased production of prostaglandins, which are mediators of inflammation. This mechanism is crucial for their potential therapeutic effects in inflammatory diseases.

2. Cellular Signaling Modulation

These compounds may also influence various signaling pathways associated with cell survival and apoptosis. The modulation of these pathways can contribute to their anti-cancer properties by promoting apoptosis in malignant cells .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of various biological pathways .

Case Study: COX-2 Inhibition
A study demonstrated that derivatives of Methanesulfonamide can serve as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The presence of the methanesulfonamide group at specific positions on the phenyl ring significantly enhances inhibitory activity, with some compounds showing IC50 values as low as 30 nM .

Organic Synthesis Applications

Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- serves as a valuable reagent in organic synthesis. It can facilitate various chemical reactions due to its ability to act as a nucleophile or electrophile depending on the reaction conditions.

Application Description
Reagent in Organic Synthesis Utilized for synthesizing complex organic molecules through nucleophilic substitutions and coupling reactions.
Building Block for Drug Development Acts as a precursor for developing new pharmaceuticals by modifying its structure to enhance efficacy and reduce side effects.

Antiarrhythmic Properties

In vitro studies have shown that Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- can prolong the effective refractory period in cardiac tissues, suggesting potential applications in treating arrhythmias . Further research is needed to fully elucidate its mechanisms and therapeutic benefits.

Imaging Agents

Recent advancements have explored its use as a positron emission tomography (PET) imaging agent targeting lysine-specific demethylase 1 (LSD1), which plays a crucial role in neurodevelopmental disorders. Derivatives of this compound have been designed to bind irreversibly to LSD1, allowing for precise imaging of brain activity related to these disorders .

Q & A

Basic: What are the key steps for synthesizing Methanesulfonamide, N-[4-(1-aminocyclopropyl)phenyl]- with high yield and purity?

Methodological Answer:

  • Protection of Functional Groups : The aminocyclopropyl group is sensitive to oxidation; use tert-butoxycarbonyl (Boc) protection during synthesis to prevent side reactions .
  • Coupling Reactions : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the cyclopropylamine moiety to the phenyl ring. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction temperature (80–100°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water (1:3) to achieve >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and cyclopropylamine NH₂ signals (δ 1.2–1.5 ppm). Integration ratios confirm substituent positions .
    • ¹³C NMR : Detect the cyclopropyl carbons (δ 10–15 ppm) and sulfonamide sulfur-linked carbon (δ 45–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (exact mass: 226.078) validates molecular formula (C₁₀H₁₄N₂O₂S) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and stability under varying pH conditions .

Advanced: How to address contradictory bioactivity data in different assay systems?

Methodological Answer:

  • Assay Optimization :
    • Cell Line Variability : Test across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects. Use standardized viability assays (MTT or resazurin) .
    • Compound Stability : Monitor degradation via LC-MS in assay media (e.g., DMEM at 37°C) to confirm active species .
  • Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and phenotypic (e.g., zebrafish toxicity) assays .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on sulfonamide oxygen interactions with Zn²⁺ in active sites .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., Thr199 in carbonic anhydrase) .
  • QSAR Modeling : Train models using descriptors like PSA (80.57 Ų) and LogP (2.86) to predict ADMET properties .

Basic: What are optimal storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
  • Solubility Considerations : Prepare stock solutions in DMSO (10 mM), aliquot to prevent freeze-thaw cycles .

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

  • Structural Modifications :
    • Cyclopropyl Optimization : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
    • Phenyl Ring Substitution : Add para-fluoro or ortho-methoxy groups to modulate LogP (target range: 1.5–3.5) .
  • In Silico Screening : Use Schrödinger’s QikProp to predict bioavailability (% human oral absorption >60%) and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.